Glycinamide ribonucleotide Glycinamide ribonucleotide Glycineamideribotide, also known as GAR, belongs to the class of organic compounds known as glycinamide ribonucleotides. Glycinamide ribonucleotides are compounds in which the amide N atom of glycineamide is linked to the C-1 of a ribosyl (or deoxyribosyl) moiety. Nucleotides have a phosphate group linked to the C5 carbon of the ribose (or deoxyribose) moiety. Glycineamideribotide is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, glycineamideribotide is primarily located in the cytoplasm. Glycineamideribotide exists in all eukaryotes, ranging from yeast to humans. Glycineamideribotide participates in a number of enzymatic reactions. In particular, Glycineamideribotide can be biosynthesized from 5-phosphoribosylamine and glycine; which is mediated by the enzyme trifunctional purine biosynthetic protein adenosine-3. In addition, 10-Formyltetrahydrofolate and glycineamideribotide can be converted into tetrahydrofolic acid and 5'-phosphoribosyl-N-formylglycinamide; which is catalyzed by the enzyme trifunctional purine biosynthetic protein adenosine-3. In humans, glycineamideribotide is involved in the purine metabolism pathway, the thioguanine action pathway, the azathioprine action pathway, and the mercaptopurine action pathway. Glycineamideribotide is also involved in several metabolic disorders, some of which include xanthine dehydrogenase deficiency (xanthinuria), the xanthinuria type II pathway, the AICA-ribosiduria pathway, and the xanthinuria type I pathway.
Brand Name: Vulcanchem
CAS No.: 147651-18-1
VCID: VC21144245
InChI: InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)/t3-,5-,6-,7-/m1/s1
SMILES: C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O
Molecular Formula: C7H15N2O8P
Molecular Weight: 286.18 g/mol

Glycinamide ribonucleotide

CAS No.: 147651-18-1

Cat. No.: VC21144245

Molecular Formula: C7H15N2O8P

Molecular Weight: 286.18 g/mol

* For research use only. Not for human or veterinary use.

Glycinamide ribonucleotide - 147651-18-1

Specification

Description Glycineamideribotide, also known as GAR, belongs to the class of organic compounds known as glycinamide ribonucleotides. Glycinamide ribonucleotides are compounds in which the amide N atom of glycineamide is linked to the C-1 of a ribosyl (or deoxyribosyl) moiety. Nucleotides have a phosphate group linked to the C5 carbon of the ribose (or deoxyribose) moiety. Glycineamideribotide is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, glycineamideribotide is primarily located in the cytoplasm. Glycineamideribotide exists in all eukaryotes, ranging from yeast to humans. Glycineamideribotide participates in a number of enzymatic reactions. In particular, Glycineamideribotide can be biosynthesized from 5-phosphoribosylamine and glycine; which is mediated by the enzyme trifunctional purine biosynthetic protein adenosine-3. In addition, 10-Formyltetrahydrofolate and glycineamideribotide can be converted into tetrahydrofolic acid and 5'-phosphoribosyl-N-formylglycinamide; which is catalyzed by the enzyme trifunctional purine biosynthetic protein adenosine-3. In humans, glycineamideribotide is involved in the purine metabolism pathway, the thioguanine action pathway, the azathioprine action pathway, and the mercaptopurine action pathway. Glycineamideribotide is also involved in several metabolic disorders, some of which include xanthine dehydrogenase deficiency (xanthinuria), the xanthinuria type II pathway, the AICA-ribosiduria pathway, and the xanthinuria type I pathway.
CAS No. 147651-18-1
Molecular Formula C7H15N2O8P
Molecular Weight 286.18 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)/t3-,5-,6-,7-/m1/s1
Standard InChI Key OBQMLSFOUZUIOB-SHUUEZRQSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CN)O)O)OP(=O)(O)O
SMILES C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O
Canonical SMILES C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O

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